molecular formula C22H28O11 B12338759 Pratensein7-O-glucopyranoside

Pratensein7-O-glucopyranoside

Cat. No.: B12338759
M. Wt: 468.4 g/mol
InChI Key: WSDAKYZKKRBEIH-WITJTQJTSA-N
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Preparation Methods

Chemical Reactions Analysis

Pratensein 7-O-glucopyranoside, being an isoflavone, can undergo various chemical reactions. These include:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pratensein 7-O-glucopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pratensein 7-O-glucopyranoside involves its interaction with various molecular targets and pathways. As an isoflavone, it can modulate the activity of enzymes and receptors involved in oxidative stress and inflammation. The compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from damage .

Comparison with Similar Compounds

Pratensein 7-O-glucopyranoside is unique among isoflavones due to its specific glucopyranoside moiety. Similar compounds include:

    Genistein: Another isoflavone with similar antioxidant properties.

    Daidzein: Known for its anti-inflammatory effects.

    Biochanin A: Studied for its potential anticancer properties.

Pratensein 7-O-glucopyranoside stands out due to its specific structure and the presence of the glucopyranoside group, which may contribute to its unique biological activities .

Properties

Molecular Formula

C22H28O11

Molecular Weight

468.4 g/mol

IUPAC Name

5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C22H28O11/c1-30-14-3-2-9(4-12(14)24)11-8-31-15-6-10(5-13(25)17(15)18(11)26)32-22-21(29)20(28)19(27)16(7-23)33-22/h2-4,8,10,13,15-17,19-25,27-29H,5-7H2,1H3/t10?,13?,15?,16-,17?,19-,20+,21-,22-/m1/s1

InChI Key

WSDAKYZKKRBEIH-WITJTQJTSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=COC3CC(CC(C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3CC(CC(C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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